Cyclosporin U is typically sourced from the fungus Tolypocladium inflatum. This organism is known for its ability to produce various cyclosporins, which are structurally similar but have different biological activities and potencies.
Cyclosporin U belongs to the class of compounds known as cyclic peptides. It is categorized under immunosuppressants due to its mechanism of action that targets immune response pathways.
The synthesis of cyclosporin U can be achieved through various methods, including solid-phase peptide synthesis and extraction from natural sources. The solid-phase synthesis involves a series of steps where amino acids are sequentially added to a growing peptide chain anchored on a solid support.
Technical Details:
Cyclosporin U has a complex cyclic structure composed of 11 amino acids linked in a specific sequence, forming a unique cyclic arrangement that is characteristic of the cyclosporin family. The molecular formula for cyclosporin U is typically represented as CHNO.
The molecular weight of cyclosporin U is approximately 1,000 Da. Its structure includes several hydrophobic regions that contribute to its solubility and interaction with lipid membranes.
Cyclosporin U undergoes various chemical reactions typical for cyclic peptides, including hydrolysis and esterification. These reactions can affect its stability and bioavailability.
Technical Details:
The primary mechanism of action for cyclosporin U involves the inhibition of T-cell activation through binding to cyclophilin proteins within lymphocytes. This complex then inhibits calcineurin, an enzyme crucial for activating T-cell transcription factors.
Research indicates that cyclosporin U effectively reduces interleukin-2 production, which is vital for T-cell proliferation and differentiation. This action results in decreased immune response and inflammation.
Cyclosporin U has significant applications in clinical settings:
Cyclosporin U is assembled via a nonribosomal peptide synthetase (NRPS) system—specifically cyclosporin synthetase—a giant multi-modular enzyme complex in Tolypocladium inflatum. This megasynthetase operates through an assembly-line mechanism, activating, modifying, and condensing amino acid substrates in a defined sequence. Each module typically contains adenylation (A), thiolation (T), and condensation (C) domains responsible for specific amino acid incorporation. Crucially, Cyclosporin U biosynthesis requires distinct substrate selectivity at specific modules compared to CsA, particularly incorporating unique non-proteinogenic amino acids. Evidence indicates D-alanine often initiates the biosynthetic process, with the nascent peptide chain elongated stepwise while tethered as a thioester to the synthetase [1] [7].
Table 1: Hypothesized NRPS Module Functions in Cyclosporin U Biosynthesis (Based on Cyclosporin Synthetase Functionality)
Module | A-domain Specificity | Key Domains (A, T, C, E, MT, TE) | Function in Assembly |
---|---|---|---|
Initiation | D-Alanine (predicted) | A-T | Activates & loads starter amino acid |
Elongation 1 | Unique Amino Acid X* | A-T-C-(E?) | Incorporates Cyclosporin U-specific residue |
Elongation n | Variable (e.g., Abu, Bmt, Val) | A-T-C-(MT?) | Incorporates standard cyclosporin residues, potential methylation |
Termination | Final Amino Acid | A-T-TE | Releases linear peptide & catalyzes macrocyclization |
*Specific amino acid identity defining Cyclosporin U requires experimental confirmation.
The biosynthetic gene cluster (BGC) for cyclosporins in Tolypocladium inflatum harbors genes encoding the NRPS (simA), a polyketide synthase (simG) for the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), an alanine racemase (simB), regulatory elements (simL), and self-resistance genes (cyclophilin simC, transporter simD). Cyclosporin U production likely arises from inherent substrate flexibility of the NRPS SimA and/or modulation by regulatory factors within this cluster [2].
Cyclophilins (Cyps), ubiquitous peptidyl-prolyl cis-trans isomerases (PPIases), are crucial cellular receptors for cyclosporins. While the Cyclosporin A:Cyclophilin A (CypA) complex inhibits calcineurin, Cyclosporin U exhibits distinct Cyp binding affinities and isomerase inhibition profiles due to its altered amino acid sequence. These interactions influence its intracellular processing, stability, and potentially its biological activity profile [4] [6].
Maximizing Cyclosporin U titers in Tolypocladium inflatum cultivations requires precise control over fermentation parameters. While specific data for Cyclosporin U is limited, optimization strategies successful for CsA provide a robust foundation, focusing on nutrient manipulation and physical stress induction.
Table 2: Fermentation Optimization Strategies Impacting Cyclosporin Yields
Optimization Factor | Optimal Condition/Strategy (for CsA) | Reported Yield Enhancement | Potential for Cyclosporin U |
---|---|---|---|
Carbon Source | Glucose (8%), Glycerol (1% supp.) | ~2-3 fold increase | High (Precursor/Energy) |
Nitrogen Source | Casein hydrolysate (3%), Ammonium sulfate (1% supp.), Coconut oil cake | ~3-5 fold increase | High (Amino Acid Supply) |
Solid Substrate (SSF) | Wheat Bran + Coconut Oil Cake (1:1) | 3872 mg/kg → 6480 mg/kg CsA | High (Cost-effective support) |
Physical Stress (US) | Application on Day 10 | 212 ppm → 334 ppm CsA | Moderate-High (Metabolic Shift) |
Trace Elements | TES Solution (Optimal conc. crucial) | Variable, essential | Moderate (Enzyme Cofactors) |
Inoculum Age/Size | 72-h-old culture, 6ml/5g substrate | Significant increase | High (Viable Biomass Start) |
Utilizing low-cost agro-industrial residues as fermentation substrates offers economic and environmental advantages for cyclosporin production. Several waste streams provide suitable nutrients for Tolypocladium inflatum growth and cyclosporin biosynthesis, potentially including Cyclosporin U.
The biosynthesis and scaled production of Cyclosporin U leverages intricate enzymatic machinery, tightly regulated genetics, and sophisticated fermentation strategies. Advances in metabolic engineering targeting NRPS specificity and regulation, coupled with optimized cultivation using sustainable feedstocks, hold significant promise for enhancing the yield and commercial viability of this specialized cyclosporin variant.
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